

Dhfr-IN-11: A Comprehensive Physicochemical and Mechanistic Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **Dhfr-IN-11**, a potent inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (DHFR). This document details the compound's key characteristics, outlines relevant experimental methodologies, and illustrates its mechanism of action within the context of the microbial folate pathway.

Core Physicochemical Properties

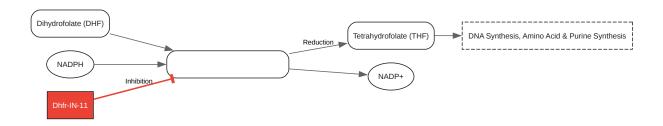
Dhfr-IN-11, a novel thiophenyl-pyrazolyl-thiazole hybrid, exhibits a distinct set of physicochemical characteristics crucial for its biological activity and pharmacokinetic profile.

Property	Value	Source
Molecular Formula	C18H17N3O3S2	[1]
Molecular Weight	387.48 g/mol	[1]
Melting Point	180-182 °C	
Solubility	10 mM in DMSO	[1]
LogP (predicted)	4.88	
Inhibitory Potency (IC50)	5.70 μM vs. M. tuberculosis DHFR	[2]



Mechanism of Action: Targeting the Folate Pathway

Dhfr-IN-11 functions as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, **Dhfr-IN-11** disrupts the supply of THF, thereby impeding DNA synthesis and ultimately leading to bacterial cell death.



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Figure 1: Simplified signaling pathway of DHFR inhibition by **Dhfr-IN-11**.

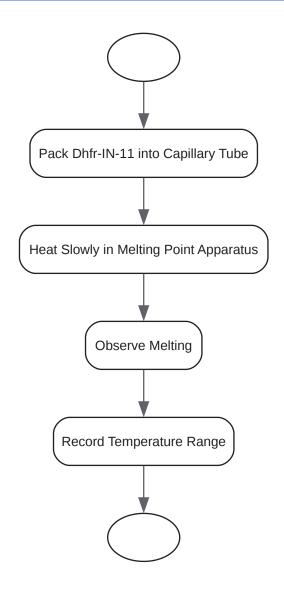
Experimental Protocols

The determination of the physicochemical properties of **Dhfr-IN-11** involves a series of standardized experimental procedures.

Melting Point Determination

The melting point of an organic solid is determined by packing a small amount of the compound into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.





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Figure 2: Workflow for determining the melting point of Dhfr-IN-11.

Solubility Determination

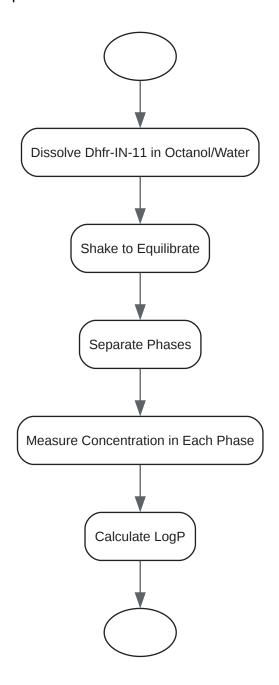
Qualitative solubility is assessed by adding a small, weighed amount of the solute to a fixed volume of the solvent (e.g., DMSO) at a specific temperature. The mixture is agitated, and the concentration at which the solute completely dissolves is determined.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The shake-flask method is a common experimental technique. A known amount of the compound is dissolved in a mixture of pre-



saturated octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is measured, often by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.



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Figure 3: Experimental workflow for LogP determination via the shake-flask method.

DHFR Inhibition Assay (IC50 Determination)



The inhibitory potency of **Dhfr-IN-11** against M. tuberculosis DHFR is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The reaction is carried out in the presence of varying concentrations of the inhibitor, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

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